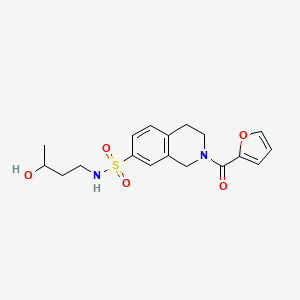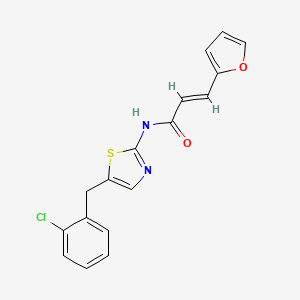![molecular formula C15H11ClN2O2S B5508680 3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B5508680.png)
3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C18H13ClN2O2S This compound is characterized by the presence of a benzothiophene core, a furan ring, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the chlorinated benzothiophene with hydrazine hydrate.
Condensation with Furan Derivative: The final step involves the condensation of the hydrazide derivative with a furan aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-CHLORO-N’~2~-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
- 3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to the presence of both a benzothiophene core and a furan ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-6-7-10(20-9)8-17-18-15(19)14-13(16)11-4-2-3-5-12(11)21-14/h2-8H,1H3,(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZMTGBGXXLFW-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





![(1R,5R)-N,N-dimethyl-6-[2-(5-methylpyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)
![3-(9H-Carbazol-9-YL)-N'-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B5508697.png)
